molecular formula C18H15N3O5 B404618 (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile CAS No. 331851-98-0

(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile

Cat. No. B404618
CAS RN: 331851-98-0
M. Wt: 353.3g/mol
InChI Key: CKYVOCSXTIFWCU-SDNWHVSQSA-N
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Description

(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile, also known as MNFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied as a potential inhibitor of protein tyrosine phosphatases, which are enzymes that play a critical role in various cellular processes. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been employed as a key intermediate for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases. This compound has been shown to selectively inhibit certain types of protein tyrosine phosphatases, leading to the inhibition of various cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, leading to the inhibition of various cellular processes. In vivo studies have demonstrated that this compound has a low toxicity profile and is well-tolerated in animals.

Advantages and Limitations for Lab Experiments

(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, this compound has some limitations, including its relatively high cost and limited solubility in certain solvents. This compound also requires specialized equipment and expertise to handle safely.

Future Directions

There are several future directions for the study of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile. One potential direction is the investigation of this compound as a potential anticancer agent in vivo. Another direction is the synthesis of novel materials using this compound as a building block. The development of new synthetic routes for this compound and its derivatives is also an area of active research. Additionally, the study of the mechanism of action of this compound and its interaction with protein tyrosine phosphatases is an important area of future research.

Synthesis Methods

The synthesis of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile involves the reaction between 4-nitrophenylfuran-2-carbaldehyde and morpholine-4-carbonyl isothiocyanate in the presence of triethylamine. The resulting product is then treated with acrylonitrile to obtain this compound. The synthesis method of this compound has been extensively studied and optimized to achieve high yields and purity.

properties

IUPAC Name

(E)-2-(morpholine-4-carbonyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c19-12-14(18(22)20-7-9-25-10-8-20)11-16-5-6-17(26-16)13-1-3-15(4-2-13)21(23)24/h1-6,11H,7-10H2/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYVOCSXTIFWCU-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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